molecular formula C6H6N2O2 B022164 5-Hydroxynicotinamide CAS No. 101512-21-4

5-Hydroxynicotinamide

Cat. No.: B022164
CAS No.: 101512-21-4
M. Wt: 138.12 g/mol
InChI Key: UIJCDEKRKCCYIF-UHFFFAOYSA-N
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Description

5-Hydroxynicotinamide is an organic compound with the molecular formula C6H6N2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxynicotinamide typically involves the hydroxylation of nicotinamide. One common method includes the reaction of nicotinamide with hydroxylating agents under controlled conditions. For instance, the reaction can be carried out using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction is typically performed in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxynicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-hydroxynicotinic acid.

    Reduction: Reduction reactions can convert it back to nicotinamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 5-Hydroxynicotinic acid.

    Reduction: Nicotinamide.

    Substitution: Various substituted nicotinamide derivatives depending on the substituent introduced.

Scientific Research Applications

5-Hydroxynicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving nicotinamide derivatives.

    Medicine: Research is ongoing into its potential therapeutic effects, including its role in modulating oxidative stress and inflammation.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxynicotinamide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

    Signal Transduction: It may influence cellular signaling pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).

Comparison with Similar Compounds

    Nicotinamide: The parent compound, which lacks the hydroxyl group at the 5-position.

    5-Hydroxynicotinic Acid: An oxidized form of 5-Hydroxynicotinamide.

    Nicotinic Acid: Another derivative of nicotinamide with a carboxyl group instead of an amide group.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows it to participate in specific reactions and interactions that are not possible with its parent compound, nicotinamide.

Properties

IUPAC Name

5-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJCDEKRKCCYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143974
Record name 3-Pyridinecarboxamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101512-21-4
Record name 3-Pyridinecarboxamide, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101512214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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